![molecular formula C11H12ClNO B1379255 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride CAS No. 1087737-80-1](/img/structure/B1379255.png)
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
概要
説明
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride is a chemical compound with the molecular formula C11H11NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole derivative in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization can be applied to scale up the production if needed.
化学反応の分析
Types of Reactions
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions, where different functional groups replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various hydroindole derivatives.
科学的研究の応用
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other indole derivatives and complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological processes involving indole derivatives.
Industry: While not widely used in industry, it can be employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, influencing biological processes. For example, some indole derivatives inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[cd]indol-2-one: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A compound with a similar tricyclic structure but different functional groups.
Uniqueness
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUCHCMMHCGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1CNC3=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


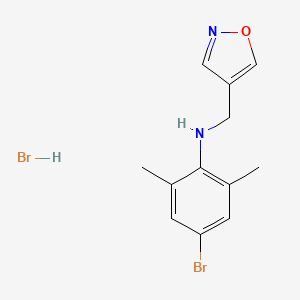
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
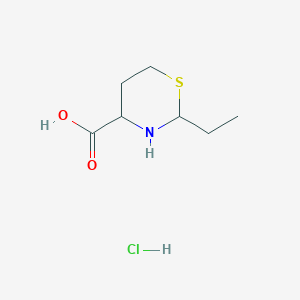
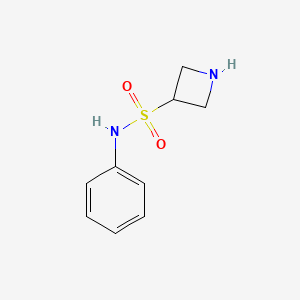
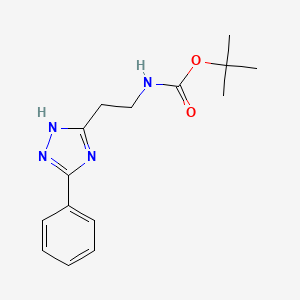
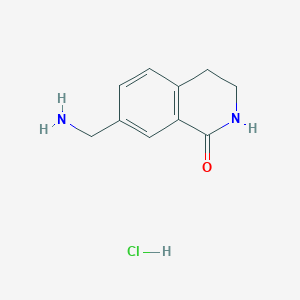
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
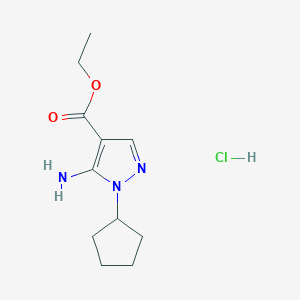
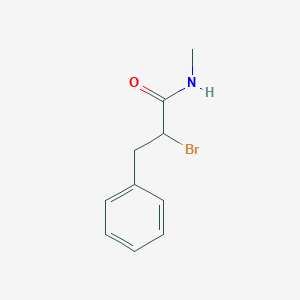
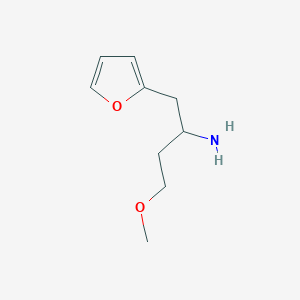
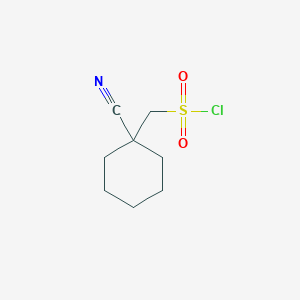
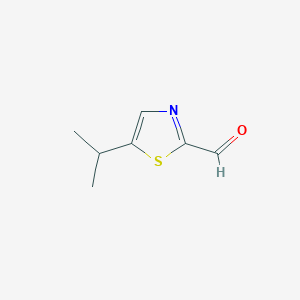
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
